5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound belongs to the pyrrolo[3,4-d][1,2]oxazole-dione family, characterized by a bicyclic framework fused with an isoxazole ring. The structure features a 4-methoxyphenyl group at position 5 and two phenyl substituents at positions 2 and 3 (Figure 1). The methoxy group enhances solubility and electronic properties, while the phenyl groups contribute to steric bulk and π-π stacking interactions.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-19-14-12-17(13-15-19)25-23(27)20-21(16-8-4-2-5-9-16)26(30-22(20)24(25)28)18-10-6-3-7-11-18/h2-15,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJQMKATQMDTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
The search results contain information about a closely related compound, 3-(Furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione, which can be used to infer information about the query compound.
3-(Furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that belongs to the heterocyclic compounds class and features a pyrrolo[3,4-d][1,2]oxazole ring system with furan, methoxyphenyl, and phenyl groups attached. Studies suggest it may have anticancer properties by inhibiting enzymes involved in cell proliferation, but the exact mechanisms are still under investigation.
Interaction studies are crucial to understanding how this compound interacts with biological targets. Research may focus on this compound's potential applications, given its unique structure and potential biological activities.
Several compounds share structural similarities with 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Diphenyl-5-(trifluoromethyl)phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | Pyrrolo[3,4-d][1,2]oxazole core with trifluoromethyl substitution | Exhibits strong electron-withdrawing effects due to trifluoromethyl group |
| (3S,3aR,6aS)-2,5-Dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | Multiple chiral centers and dibenzyl substitution | Potentially different stereochemical properties influencing biological activity |
| 5-Methyl-1H-pyrrole derivatives | Contains pyrrole ring but lacks the oxazole component | Simpler structure with different reactivity patterns |
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and biological activities of the target compound with its analogs:
*Estimated based on analogous structures.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound improves solubility compared to chlorophenyl () or dichlorophenyl () analogs but may reduce binding affinity to hydrophobic targets like MDM2 . Dimethylamino groups () enhance basicity and membrane permeability, whereas benzyl groups () introduce conformational flexibility for protein interactions .
Synthesis Yields :
- Diastereoselective cycloadditions (e.g., ) yield ~59% for chlorophenyl analogs, while methoxy-substituted derivatives (e.g., ) show lower yields (44%) due to purification challenges .
Therapeutic Potential: The target compound’s inclusion in the MDM2-p53 inhibitor library () suggests anticancer applications, contrasting with the immunomodulatory activity of indole-substituted analogs () . Chlorophenyl and dichlorophenyl variants () may exhibit higher toxicity profiles due to electronegative substituents .
Biological Activity
5-(4-Methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's molecular formula is with a molecular weight of 420.46 g/mol. Its structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies indicate that derivatives of pyrrolo[3,4-d][1,2]oxazole exhibit significant antitumor activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces cell cycle arrest in the G2/M phase and triggers apoptosis through mitochondrial pathways. It has shown selective toxicity toward cancer cells while sparing normal cells.
- Case Study : In a study involving the NCI 60 cell line panel, compounds similar to this one demonstrated GI50 values in the low micromolar range, indicating potent growth inhibition across multiple cancer types including leukemia and breast cancer .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies : Research has shown that it can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances its interaction with microbial cell walls.
- Efficacy : In a comparative study, derivatives showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.
- Research Findings : In vitro assays revealed that the compound significantly reduced inflammation-induced cell damage in human peripheral blood lymphocytes .
Data Tables
Q & A
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| Acetylated pyrazole derivatives | Precursors for cyclization | |
| 3-Chloro-pyrrolo[3,4-c]pyrazoles | Electrophilic intermediates for substitution |
What spectroscopic and analytical methods are used for structural characterization?
Basic Research Question
A combination of techniques ensures accurate structural validation:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy phenyl protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1750 cm⁻¹, N–H stretches at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 420.5 for C27H20N2O3) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (3R,3aR,6aS)-rel configuration) .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Methodological adjustments enhance synthesis:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves yields by 15–20% .
- Catalyst Screening : Palladium catalysts (e.g., Pd2dba3 with Xantphos ligand) enable efficient cross-coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 100°C (reflux) | 80°C (microwave) | +18% |
| Catalyst | None | Pd2dba3/Xantphos | +25% |
How do molecular docking studies predict the compound’s bioactivity?
Advanced Research Question
Computational models evaluate interactions with biological targets:
- Target Selection : Antifungal activity is predicted via binding to 14-α-demethylase lanosterol (PDB: 3LD6) .
- Docking Software : AutoDock Vina or Schrödinger Suite calculates binding affinities (e.g., ΔG = -9.2 kcal/mol) .
- Validation : Compare docking scores with experimental MIC values (e.g., 8 µg/mL against Candida albicans) .
How can researchers resolve contradictions in bioactivity data across studies?
Advanced Research Question
Contradictions arise from variability in:
- Assay Conditions : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
- Compound Purity : Validate via HPLC (≥95% purity; retention time = 12.3 min) .
- Structural Analogues : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) .
Q. Case Study :
| Study | Reported Activity (MIC, µg/mL) | Purity | Substituent |
|---|---|---|---|
| A | 8.0 | 95% | 4-Methoxyphenyl |
| B | 32.0 | 87% | 4-Chlorophenyl |
Discrepancies are attributed to purity and substituent electronegativity .
What computational methods support the design of derivatives with enhanced properties?
Advanced Research Question
- QSAR Modeling : Predicts bioactivity based on substituent parameters (e.g., Hammett σ values) .
- DFT Calculations : Optimize geometries and assess electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 2.8, bioavailability score = 0.55) .
Q. Derivative Design Table :
| Derivative | Modification | Predicted logP | Bioactivity Score |
|---|---|---|---|
| A | -OCH3 → -CF3 | 3.1 | 0.72 |
| B | Diphenyl → Naphthyl | 3.5 | 0.68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
